9-Amino-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide
Description
DNA Intercalation and Topoisomerase Inhibition
The tricyclic acridine core enables intercalation into DNA, disrupting replication and transcription. The 9-amino group may stabilize interactions with guanine residues in GC-rich regions, while the dimethylaminoethyl side chain enhances solubility and facilitates binding to topoisomerase enzymes. This dual mechanism is critical for its anticancer potential, as demonstrated by its ability to induce DNA strand breaks and inhibit cell cycle progression.
Expanded Target Repertoire Beyond DNA
Recent studies highlight 9-aminoacridine derivatives as inhibitors of ribosome biogenesis. By binding to RNA and blocking pre-rRNA transcription/processing, these compounds disrupt protein synthesis in rapidly dividing cells. This activity complements their DNA-targeted effects, offering a dual-action strategy against cancer.
Overcoming Drug Resistance
The compound’s structural modifications address limitations of earlier acridines. For example, the removal of electron-withdrawing groups (e.g., in amsacrine) reduces reliance on topoisomerase II, which is often downregulated in multidrug-resistant tumors. Instead, its activity against topoisomerase I and ribosome biogenesis pathways provides alternative avenues for cytotoxicity.
Taxonomic Classification within Acridine-Based Compounds
This compound is classified within the 9-aminoacridine subclass, distinguished by:
| Feature | This compound | Amsacrine | DACA |
|---|---|---|---|
| Core Structure | Acridine with 9-amino group | Acridine with anilino side chain | Acridine |
| Side Chain | N-(2-(dimethylamino)ethyl) | Methanesulfon-m-anisidide | N-(2-(dimethylamino)ethyl) |
| Primary Target | DNA (topoisomerase I/II), RNA (ribosome biogenesis) | Topoisomerase II | Topoisomerase I/II |
| Resistance Profile | Broad-spectrum activity against multidrug-resistant cells | Limited by resistance | Effective against multidrug-resistant lines |
This classification underscores its position as a hybrid agent combining features of DNA-targeted and RNA-targeted therapeutics.
Propriétés
IUPAC Name |
9-amino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-22(2)11-10-20-18(23)14-8-5-7-13-16(19)12-6-3-4-9-15(12)21-17(13)14/h3-9H,10-11H2,1-2H3,(H2,19,21)(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGMVQJPGUHTRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
89459-02-9 (di-hydrochloride) | |
| Record name | N-((2-Dimethylamino)ethyl)-9-aminoacridine-4-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089459438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID701034053 | |
| Record name | N-((2-Dimethylamino)ethyl)-9-aminoacridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701034053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89459-43-8 | |
| Record name | 9-Amino-N-[2-(dimethylamino)ethyl]-4-acridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89459-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-((2-Dimethylamino)ethyl)-9-aminoacridine-4-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089459438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((2-Dimethylamino)ethyl)-9-aminoacridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701034053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Cyclization of Acridone Derivatives via Aluminum-Mercury Amalgam
A foundational method involves the reduction of acridone (1) using an aluminum-mercury amalgam in aqueous ethanol under reflux, followed by reoxidation with FeCl₃ to yield acridine-carboxylic acid (2). Subsequent coupling with N,N-dimethylethylenediamine via 1,1-carbonyldiimidazole (CDI) activation produces the target compound.
Reaction Conditions:
-
Reduction: Al-Hg amalgam, KOH, ethanol/H₂O, reflux (12–24 h).
-
Oxidation: FeCl₃ in HCl, room temperature (2–4 h).
-
Coupling: CDI, dimethylformamide (DMF), 0°C to room temperature (6–8 h).
Yield: 74% for the final step.
Limitations:
Boron Trifluoride-Mediated Cyclization
Patent EP0934277B1 outlines a cyclization strategy using boron trifluoride (BF₃) or its complexes to generate tetrafluoroborate salts (IIIa), which are subsequently neutralized to acridine intermediates (III). These intermediates undergo aminolysis with N,N-dimethylethylenediamine to yield the carboxamide.
Key Steps:
-
Cyclization: BF₃·OEt₂ in dichloromethane (DCM), 0°C to reflux (4–6 h).
-
Salt Formation: Precipitation of (IIIa) in ethyl acetate (EtOAc).
-
Neutralization: Aqueous NaHCO₃ or NaOH to isolate (III).
-
Aminolysis: Primary amine in DCM with triethylamine (TEA), 0°C to room temperature (2–3 h).
Advantages:
Azide-Amine Coupling for Side-Chain Functionalization
Recent adaptations incorporate azide-alkyne cycloaddition (Click chemistry) to modify the side chain. For example, 6-azidohexane-1-amine is coupled to acridine-4-carboxylic acid chloride before reduction to the primary amine.
Procedure:
-
Acid Chloride Formation: SOCl₂, reflux (1 h).
-
Amidation: Azidoamine, TEA, DCM, 0°C (30 min).
-
Purification: Column chromatography (SiO₂, EtOAc/MeOH/TEA).
Yield: 60% for the amidation step.
Applications:
Comparative Analysis of Synthetic Routes
Critical Evaluation of Byproducts and Impurities
Acridone Formation During Oxidation
Incomplete oxidation of acridane intermediates during FeCl₃ treatment generates acridone byproducts, necessitating rigorous HPLC purification. Typical impurities include:
Dimethylamine Side Reactions
Excess N,N-dimethylethylenediamine can undergo self-condensation, producing dimethylurea derivatives. Mitigation strategies include:
-
Stoichiometric Control: 1.1 eq. of amine relative to carboxylic acid.
-
Low-Temperature Coupling: 0°C to minimize nucleophilic side reactions.
Scalability and Industrial Considerations
Solvent Selection
Analyse Des Réactions Chimiques
Types of Reactions
9-Amino-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine-4-carboxylic acid derivatives, while substitution reactions can produce various substituted acridine compounds .
Applications De Recherche Scientifique
9-Amino-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives.
Industry: Utilized in the development of fluorescent dyes and materials for visualizing biomolecules.
Mécanisme D'action
The primary mechanism of action of 9-Amino-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide involves DNA intercalation. The compound inserts itself between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes. This inhibition prevents DNA replication and transcription, leading to cell death, particularly in rapidly dividing cancer cells .
Comparaison Avec Des Composés Similaires
Structural and Functional Comparisons
DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide)
- Mechanism : DACA intercalates into DNA and inhibits topoisomerases I/II, inducing DNA strand breaks .
- Metabolism : Rapidly metabolized in vivo to multiple plasma and tumor metabolites, reducing its efficacy .
- Biodistribution: Exhibits low tumor uptake (<5% injected dose/gram) in xenograft models .
- Key Difference: The absence of the 9-amino group in DACA results in weaker DNA binding and lower cytotoxicity compared to 9-amino-DACA .
Amsacrine (m-AMSA)
- Mechanism : A classic acridine derivative that targets topoisomerase II without significant intercalation .
- Efficacy: Limited by poor solubility and high toxicity .
- Key Difference: Unlike 9-amino-DACA, amsacrine lacks the carboxamide side chain, reducing its DNA residence time and membrane permeability .
SN 23490 (9-Methoxyphenazine-1-carboxamide)
- Structure : Phenazine core with a methoxy group and carboxamide side chain.
- Activity : Higher cytotoxicity (IC50 = 0.4–0.6 µM) than DACA (IC50 = 1.4–1.8 µM) in HT29 and U87MG cell lines .
- Advantage : Better metabolic stability and tumor-to-blood ratio (2.3 vs. 2.9 for DACA) .
- Limitation: Lower DNA intercalation strength compared to 9-amino-DACA .
9-Aminoacridine-2-carboxamide (AA2C)
- Structure : Carboxamide side chain at position 2 instead of 3.
- Activity: Weaker RNA synthesis inhibition (IC50 = 15 µM) compared to 9-amino-DACA (IC50 = 2 µM) due to reduced DNA binding .
DNA Binding and Topoisomerase Inhibition
| Compound | DNA Binding Residence Time | Topo I Inhibition | Topo II Inhibition |
|---|---|---|---|
| 9-Amino-DACA | Long | +++ | +++ |
| DACA | Moderate | ++ | ++ |
| SN 23490 | Short | + | +++ |
| Amsacrine | Short | - | +++ |
- 9-Amino-DACA: Prolonged DNA residence time enhances strand break formation and topoisomerase poisoning .
- SN 23490 : Primarily inhibits topoisomerase II with minimal intercalation .
Pharmacokinetics and Metabolism
| Compound | Metabolic Stability | Tumor Uptake (%ID/g) | Major Metabolites |
|---|---|---|---|
| 9-Amino-DACA | Moderate | 1.5–2.8 | N-Demethylation |
| DACA | Low | 0.3–1.5 | Multiple pathways |
| SN 23719 | High | 1.3–2.6 | Minimal |
- 9-Amino-DACA: Improved membrane permeability due to the dimethylaminoethyl group increases tumor uptake compared to hydroxyethylamino analogues (e.g., DACAH) .
- DACA: Extensive metabolism limits its clinical utility, while 9-amino-DACA shows more stable pharmacokinetics .
Structural Insights from X-ray Crystallography
- 9-Amino-DACA Analogue (Morpholinyl Derivative): The carboxamide side chain occupies the DNA major groove, forming hydrogen bonds with guanine N7/O5. The 9-amino group stabilizes intercalation via interactions with adjacent base pairs .
- DACA: Lacks the 9-amino group, resulting in weaker DNA distortion and reduced enzyme inhibition .
Activité Biologique
9-Amino-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide, also known as DACA, is a member of the acridine family of compounds that has been extensively studied for its potential as an anticancer agent. This compound exhibits significant biological activity primarily through its interaction with DNA and inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.
The biological activity of DACA is largely attributed to its ability to intercalate into DNA and inhibit topoisomerase II. This intercalation disrupts the normal function of the enzyme, leading to DNA damage and subsequent induction of apoptosis in cancer cells. The structure of DACA allows it to effectively bind to GC-rich regions of DNA, enhancing its cytotoxic effects against various cancer cell lines.
In Vitro Studies
Research has demonstrated that DACA and its derivatives exhibit potent cytotoxicity against multiple cancer cell lines, including A-549 (lung cancer) and HeLa (cervical cancer). For instance, a study reported that compound 5b derived from DACA showed a CTC50 of 47.50 µg/ml against HeLa cells, while compound 5e had a CTC50 of 100 µg/ml against A-549 cells .
Table 1: Cytotoxicity of DACA Derivatives
| Compound | Cell Line | CTC50 (µg/ml) |
|---|---|---|
| 5b | HeLa | 47.50 |
| 5e | A-549 | 100 |
In Vivo Studies
DACA has shown promising results in vivo as well. In studies involving murine models, it was effective against Lewis lung tumors and exhibited antileukemic activity with specific derivatives demonstrating superior efficacy when compared to their counterparts . The pharmacokinetics of DACA indicate that it can cross the blood-brain barrier, suggesting potential applications in treating brain tumors .
Case Study: Antitumor Activity
In a notable case study, a series of substituted DACA derivatives were evaluated for their antitumor activity in vivo. The results indicated that compounds with electron-withdrawing groups at the 5-position exhibited significant antitumor effects, while those lacking such modifications did not show comparable activity . This highlights the importance of structural modifications in enhancing the therapeutic efficacy of acridine derivatives.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed critical insights into how modifications to the acridine structure influence its biological activity. Key findings include:
- The presence of an unsubstituted NH group in the carboxamide enhances binding affinity.
- The optimal distance between the carboxamide NH and the terminal dimethylamino group is crucial for effective DNA interaction.
- Derivatives that maintain a monocationic state at physiological pH demonstrate improved distribution and efficacy against tumors .
Q & A
Q. What advanced analytical techniques resolve degradation products under physiological conditions?
- Methodological Answer : Simulate physiological pH/temperature and analyze degradation via HPLC-MS/MS. Identify metabolites using high-resolution mass spectrometry (HRMS). Confirm stability with accelerated aging studies (40°C/75% RH) and correlate with in vitro activity loss .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
